molecular formula C8H13NO5 B3419445 2-Oxa-5-azaspiro[3.4]octane oxalate CAS No. 1433363-32-6

2-Oxa-5-azaspiro[3.4]octane oxalate

Cat. No.: B3419445
CAS No.: 1433363-32-6
M. Wt: 203.19 g/mol
InChI Key: JFOZNINEJYPQQK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Oxa-5-azaspiro[3.4]octane oxalate can be achieved through several routes. One approach involves the annulation of the cyclopentane ring, while other methods focus on the annulation of the four-membered ring . These synthetic routes typically employ readily available starting materials and conventional chemical transformations, minimizing the need for extensive chromatographic purifications .

Industrial production methods for this compound are not extensively documented, but the general principles of spiro compound synthesis, involving controlled reaction conditions and purification steps, are likely applicable.

Chemical Reactions Analysis

2-Oxa-5-azaspiro[3.4]octane oxalate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxides and other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its chromic properties.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule, modifying its properties and applications.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Oxa-5-azaspiro[3.4]octane oxalate finds applications in various scientific research fields:

Mechanism of Action

The mechanism by which 2-Oxa-5-azaspiro[3.4]octane oxalate exerts its effects is primarily through its ability to undergo reversible chromic changes. This involves the interaction of the spiro compound with light, leading to structural changes that result in color alterations. The molecular targets and pathways involved in this process are related to the compound’s ability to absorb and emit light at different wavelengths.

Comparison with Similar Compounds

2-Oxa-5-azaspiro[3.4]octane oxalate can be compared with other spiro compounds such as 5-Oxa-2-azaspiro[3.4]octane oxalate . While both compounds share a spiro structure, their specific chemical properties and applications may differ due to variations in their molecular configurations. The uniqueness of this compound lies in its specific chromic properties and the potential for diverse applications in photochromic materials and leuco dyes.

Similar Compounds

Properties

IUPAC Name

2-oxa-5-azaspiro[3.4]octane;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.C2H2O4/c1-2-6(7-3-1)4-8-5-6;3-1(4)2(5)6/h7H,1-5H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFOZNINEJYPQQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(COC2)NC1.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1389264-18-9, 1433363-32-6
Record name 2-Oxa-5-azaspiro[3.4]octane oxalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1433363-32-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Oxa-5-azaspiro[3.4]octane oxalate
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